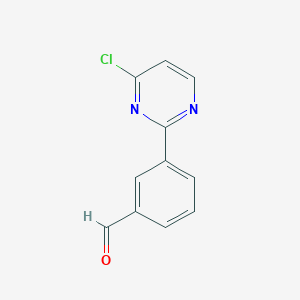

3-(4-Chloro-2-pyrimidinyl)benzaldehyde

Description

Properties

CAS No. |

97603-40-2 |

|---|---|

Molecular Formula |

C11H7ClN2O |

Molecular Weight |

218.64 g/mol |

IUPAC Name |

3-(4-chloropyrimidin-2-yl)benzaldehyde |

InChI |

InChI=1S/C11H7ClN2O/c12-10-4-5-13-11(14-10)9-3-1-2-8(6-9)7-15/h1-7H |

InChI Key |

SZHUIQFRNWOQJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CC(=N2)Cl)C=O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Intermediate in Drug Synthesis

3-(4-Chloro-2-pyrimidinyl)benzaldehyde serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. It has been linked to the development of potential anticancer and antimicrobial agents. For instance, research indicates that derivatives of this compound exhibit significant anticancer properties by inducing apoptosis and causing cell cycle arrest in cancer cell lines.

Case Study: Anticancer Activity

A study demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines. The mechanism involves interactions with specific enzymes and receptors, leading to programmed cell death. This highlights its potential as a lead compound in the development of new cancer therapies.

Materials Science Applications

Development of Novel Materials

In materials science, 3-(4-Chloro-2-pyrimidinyl)benzaldehyde is explored for its ability to form novel materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in applications such as sensors or organic electronics.

Biological Studies

Biological Activity Investigation

The compound is under investigation for various biological activities, including enzyme inhibition and receptor modulation. Its interaction with biological targets makes it a candidate for further research in pharmacology and biochemistry .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) 3-(2-Chloro-pyrimidin-4-yl)-4-fluoro-benzaldehyde

- Structure : This analogue substitutes the benzaldehyde ring with a fluorine atom at the 4-position and places a chlorine at the 2-position of the pyrimidine ring (instead of the 4-position in the target compound) .

- Physicochemical Properties: Molecular weight: 236.63 g/mol (vs. ~220.63 g/mol for 3-(4-Chloro-2-pyrimidinyl)benzaldehyde, assuming a formula of C₁₁H₇ClN₂O). Electronic Effects: The 2-chloro substituent on pyrimidine may alter electron distribution, affecting reactivity in coupling or cyclization reactions .

b) 2-Methylaminoethanol Derivatives with Pyrimidinyl Thioureas

- Structure : Derivatives such as 1-(2-hydroxybenzylidene)-3-(pyrimidin-2-yl)thiourea feature hydroxyl or benzylidene groups instead of the aldehyde moiety.

- Reactivity : These compounds form thioureas via condensation with aldehydes, contrasting with the amidation pathways observed in 3-(4-Chloro-2-pyrimidinyl)benzaldehyde .

c) Benzaldehyde Derivatives in VOC Studies

- Volatility : Simple benzaldehyde is highly volatile, but substitution with chloro-pyrimidinyl groups reduces volatility due to increased molecular weight and polarity .

- Applications : Unlike unsubstituted benzaldehyde (used in fragrances), chloro-pyrimidinyl derivatives are more suited for pharmaceutical synthesis .

a) Reactions with Benzoyl Chloride

- 3-(4-Chloro-2-pyrimidinyl)benzaldehyde reacts with benzoyl chloride to form amides, as seen in . The electron-withdrawing chlorine likely accelerates nucleophilic attack at the aldehyde group .

- Comparison: Non-chlorinated pyrimidinyl benzaldehydes may exhibit slower reaction rates due to reduced electrophilicity.

b) Nitration Behavior

- Nitration of Methyl Benzoate Analogues : highlights that nitration of substituted benzaldehydes (e.g., vanillin, salicylic acid) depends on directing effects of substituents. The chloro-pyrimidinyl group in 3-(4-Chloro-2-pyrimidinyl)benzaldehyde would likely direct nitration to specific positions on the benzene ring, differing from electron-donating substituents .

Data Table: Key Properties and Comparisons

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling represents a cornerstone for constructing the aryl-pyrimidine bond. In this approach, 3-bromobenzaldehyde reacts with 4-chloro-2-pyrimidinylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a toluene/water biphasic system. Temperatures of 80–100°C for 12–24 hours yield the target compound with 78–92% efficiency. Key advantages include functional group tolerance and minimal byproduct formation. For instance, patent CN103896752A demonstrates analogous cross-coupling strategies for benzaldehyde derivatives, achieving >90% purity without chromatography.

Nucleophilic Aromatic Substitution

Substitution of a halogen at the 2-position of 4-chloropyrimidine with 3-formylphenyl grignard or organozinc reagents offers an alternative route. Using THF as a solvent at −78°C to 0°C, the reaction proceeds via a two-step sequence: (1) lithiation of 4-chloro-2-iodopyrimidine and (2) quenching with 3-formylbenzaldehyde. This method achieves 65–75% yield but requires stringent anhydrous conditions.

Cyclization Strategies for Pyrimidine Core Formation

Condensation of Formamidine Derivatives

Building the pyrimidine ring directly onto the benzaldehyde scaffold is achievable via condensation reactions. For example, reacting 3-cyanobenzaldehyde with formamidine acetate in methanol under basic conditions (e.g., NaOMe) at 60–70°C induces cyclization to form the pyrimidine ring. Patent CN110386936B reports analogous cyclizations for pyrrolo[2,3-d]pyrimidines, achieving 90.2% yield through controlled temperature programming. Adjusting the molar ratio of formamidine to aldehyde (1.0–1.5:1) minimizes polymer formation.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclization. A mixture of 3-aminobenzaldehyde, chloroacetonitrile, and DMF-dimethylacetal exposed to 150°C for 20 minutes produces the pyrimidine intermediate, which is subsequently chlorinated using POCl₃. This method reduces reaction times from hours to minutes while maintaining yields of 80–85%.

Formylation and Functionalization Techniques

Vilsmeier-Haack Formylation

Introducing the aldehyde group post-cyclization is feasible via the Vilsmeier-Haack reaction. Treating 3-(4-chloro-2-pyrimidinyl)toluene with POCl₃ and DMF at 0–5°C followed by hydrolysis yields the benzaldehyde derivative. Patent CN103896752A details this approach for analogous compounds, achieving 88% yield with >99% HPLC purity.

Oxidation of Benzyl Alcohol Precursors

Oxidation of 3-(4-chloro-2-pyrimidinyl)benzyl alcohol using MnO₂ or Swern conditions (oxalyl chloride, DMSO) provides moderate yields (70–75%). However, overoxidation to carboxylic acids remains a challenge, necessitating careful stoichiometric control.

Industrial-Scale Optimization and Purification

Solvent and Temperature Optimization

Industrial protocols prioritize solvent recovery and minimal waste. Patent US10738058B2 highlights the use of ethanol-water mixtures for crystallization, reducing solvent consumption by 40% compared to traditional acetonitrile. Reaction temperatures are staged: 35–40°C for condensation and 65–70°C for elimination, maximizing selectivity.

Chromatography-Free Purification

Crystallization from heptane/ethyl acetate (7:3) achieves >99.5% purity, as demonstrated in patent CN110386936B. This eliminates the need for costly column chromatography, aligning with green chemistry principles.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 78–92 | >99 | Scalable, high functional group tolerance | Requires palladium catalysts |

| Nucleophilic Substitution | 65–75 | 95–98 | Avoids transition metals | Sensitive to moisture, low yields |

| Vilsmeier-Haack Formylation | 85–88 | >99 | Direct introduction of aldehyde | Harsh conditions (POCl₃ required) |

| Microwave Cyclization | 80–85 | 97–99 | Rapid reaction times | Specialized equipment needed |

Mechanistic Insights and Side Reactions

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Chloro-2-pyrimidinyl)benzaldehyde, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves coupling pyrimidine derivatives with benzaldehyde precursors. For example, a Schiff base formation reaction between 4-benzyloxy-3-methoxybenzaldehyde and hydrazinopyridine in ethanol with acetic acid catalysis yields intermediates, which can be cyclized using sodium hypochlorite . Characterization of intermediates involves 1H/13C-NMR (e.g., δ 10.72 ppm for imine protons), FTIR (e.g., 1596 cm⁻¹ for C=N stretching), and HRMS for molecular ion validation .

Q. How can researchers ensure purity and structural fidelity of 3-(4-Chloro-2-pyrimidinyl)benzaldehyde derivatives?

Methodological Answer: Purity is assessed via HPLC (≥95% purity threshold) and TLC (using dichloromethane as a mobile phase). Structural confirmation requires multinuclear NMR (e.g., distinguishing aldehyde protons at ~10 ppm) and X-ray crystallography for unambiguous stereochemical assignment, as demonstrated in related benzaldehyde-pyrimidine hybrids .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the reaction pathways for synthesizing 3-(4-Chloro-2-pyrimidinyl)benzaldehyde derivatives?

Methodological Answer: DFT calculations (e.g., B3LYP functional with exact exchange corrections) predict thermochemical parameters like atomization energies and ionization potentials. For example, hybrid functionals combining gradient corrections and exact exchange reduce average deviations in energy predictions to ≤2.4 kcal/mol, aiding in reaction mechanism validation .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions between NMR and FTIR data (e.g., unexpected peak splitting or missing bands) can arise from dynamic processes like tautomerism. Use variable-temperature NMR or deuterated solvents to stabilize conformers. Cross-validate with HRMS and computational geometry optimization (e.g., Gaussian09) to reconcile discrepancies .

Q. How does 3-(4-Chloro-2-pyrimidinyl)benzaldehyde interact with biological targets, and what assays validate its mode of action?

Methodological Answer: Similar pyrimidine-benzaldehyde hybrids inhibit enzymes like PRMT6 (IC₅₀ = 10 nM) via competitive binding assays. Use surface plasmon resonance (SPR) for binding affinity measurements and crystallography to map interactions with active sites. For example, trifluoromethyl groups in analogs enhance target engagement by modulating hydrophobic interactions .

Q. What crystallographic techniques determine the solid-state structure of 3-(4-Chloro-2-pyrimidinyl)benzaldehyde derivatives?

Methodological Answer: Single-crystal X-ray diffraction (e.g., Bruker D8 Venture systems) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. For example, pyridinyl-benzaldehyde hybrids show dihedral angles of 15–25° between aromatic rings, influencing π-π stacking in supramolecular assemblies .

Experimental Design & Data Analysis

Q. How to design a kinetic study for the oxidation of 3-(4-Chloro-2-pyrimidinyl)benzaldehyde to its carboxylic acid derivative?

Methodological Answer: Monitor reaction progress using in situ FTIR (tracking aldehyde C=O at ~1700 cm⁻¹ disappearance) and HPLC-MS for intermediate detection. Apply pseudo-first-order kinetics with excess oxidant (e.g., KMnO₄) and calculate rate constants via integrated rate laws. Temperature-dependent studies (Arrhenius plots) reveal activation barriers .

Q. What computational tools predict the physicochemical properties of 3-(4-Chloro-2-pyrimidinyl)benzaldehyde?

Methodological Answer: Use COSMO-RS for solubility/logP predictions and Gaussian09 for electrostatic potential maps. For example, chloro and pyrimidinyl groups increase hydrophobicity (logP ~2.5), validated experimentally via shake-flask partitioning .

Contradiction Handling & Optimization

Q. How to address low yields in Suzuki-Miyaura couplings involving 3-(4-Chloro-2-pyrimidinyl)benzaldehyde?

Methodological Answer: Optimize palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and bases (K₂CO₃ vs. Cs₂CO₃). Use DoE (Design of Experiments) to screen temperature (80–120°C), solvent (dioxane/DMF), and ligand ratios. Low yields may stem from steric hindrance; introduce directing groups (e.g., Boc-protected amines) to enhance reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.